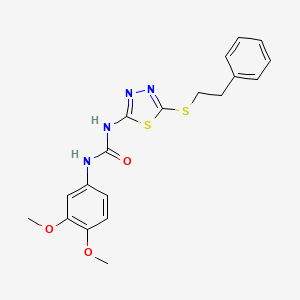

1-(3,4-Dimethoxyphenyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea

Descripción

1-(3,4-Dimethoxyphenyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a urea moiety linked to a thiadiazole ring, which is further substituted with a phenethylthio group and a dimethoxyphenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Propiedades

IUPAC Name |

1-(3,4-dimethoxyphenyl)-3-[5-(2-phenylethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3S2/c1-25-15-9-8-14(12-16(15)26-2)20-17(24)21-18-22-23-19(28-18)27-11-10-13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3,(H2,20,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDTGNYIKNZVOPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)NC2=NN=C(S2)SCCC3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxyphenyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the cyclization of thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions to form the 1,3,4-thiadiazole core. The phenethylthio group can be introduced through a nucleophilic substitution reaction using phenethyl bromide or chloride in the presence of a base.

The final step involves the coupling of the 3,4-dimethoxyphenyl isocyanate with the thiadiazole intermediate to form the desired urea derivative. This reaction is typically carried out under mild conditions, such as room temperature, in an inert solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

1-(3,4-Dimethoxyphenyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring and phenethylthio group can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as sodium borohydride or catalytic hydrogenation.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, catalytic hydrogenation with palladium on carbon.

Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can lead to the formation of sulfoxides or sulfones, while reduction of nitro groups results in the corresponding amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that 1-(3,4-Dimethoxyphenyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea exhibits significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The mechanism of action appears to involve the modulation of specific signaling pathways associated with cancer progression.

Antimicrobial Properties

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against a range of pathogens. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents.

Agricultural Science Applications

Pesticide Development

The unique structure of this compound has led to its exploration as a pesticide. Preliminary studies suggest that it may act as an effective herbicide or insecticide, targeting specific enzymes or pathways within pests without affecting non-target organisms. This specificity is crucial for developing environmentally friendly agricultural chemicals.

Material Science Applications

Polymer Synthesis

The compound's reactivity allows it to be utilized in the synthesis of novel polymers. Researchers have explored its incorporation into polymer matrices to enhance properties such as thermal stability and mechanical strength. These polymers could find applications in various industries, including packaging and construction.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Showed significant inhibition of cancer cell lines with IC50 values in low micromolar range. |

| Study 2 | Antimicrobial Properties | Effective against multiple bacterial strains with minimum inhibitory concentrations lower than standard antibiotics. |

| Study 3 | Pesticide Development | Demonstrated selective toxicity towards pests with minimal impact on beneficial species. |

| Study 4 | Polymer Synthesis | Resulted in polymers with improved mechanical properties compared to traditional materials. |

Mecanismo De Acción

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiadiazole ring and phenethylthio group can facilitate binding to specific sites on proteins, leading to inhibition or activation of their function. The exact pathways involved can vary and are often the subject of ongoing research.

Comparación Con Compuestos Similares

Similar Compounds

- 1-(3,4-Dimethoxyphenyl)-3-(5-methylthio-1,3,4-thiadiazol-2-yl)urea

- 1-(3,4-Dimethoxyphenyl)-3-(5-ethylthio-1,3,4-thiadiazol-2-yl)urea

- 1-(3,4-Dimethoxyphenyl)-3-(5-(phenylthio)-1,3,4-thiadiazol-2-yl)urea

Uniqueness

1-(3,4-Dimethoxyphenyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea is unique due to the presence of the phenethylthio group, which can impart distinct chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, binding affinity, and overall efficacy in various applications.

Actividad Biológica

1-(3,4-Dimethoxyphenyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound based on available literature, including synthesis methods, biological evaluations, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be described by its chemical formula and structure:

- Molecular Formula : CHNOS

- Molecular Weight : 320.37 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dimethoxyphenyl isocyanate with a thiadiazole derivative containing a phenethylthio group. The reaction conditions often include solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperatures to facilitate the formation of the urea linkage.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. The mechanism often involves the inhibition of nuclear factor kappa B (NF-κB), a key regulator of inflammation. In vitro studies have shown that these compounds can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Anticancer Activity

Several studies have investigated the anticancer potential of related thiadiazole derivatives. For instance:

- Case Study : A study demonstrated that a structurally similar thiadiazole compound inhibited cancer cell proliferation in various lines (e.g., MCF-7 breast cancer cells) through induction of apoptosis and cell cycle arrest at the G2/M phase.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Thiadiazole Derivative A | MCF-7 | 12.5 | Apoptosis induction |

| Thiadiazole Derivative B | HeLa | 15.0 | G2/M arrest |

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives often correlates with their structural features:

- Substituents : The presence of electron-donating groups like methoxy enhances activity by stabilizing the molecule through resonance.

- Thioether Linkage : The phenethylthio group appears crucial for enhancing lipophilicity and improving cellular uptake.

Molecular Docking Studies

Computational studies using molecular docking have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may effectively bind to enzymes involved in cancer progression and inflammatory pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.